2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a bicyclic heterocyclic compound featuring a hexahydrocinnolin-3-one core fused with a piperidine ring via a methyl linker. Its molecular formula is C₁₇H₂₃N₃O, with a molecular weight of 285.39 g/mol (derived from analogs in ).
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14-9-12-3-1-2-4-13(12)16-17(14)10-11-5-7-15-8-6-11/h9,11,15H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNELVHKODBGPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Construction of the Cinnoline Core: The cinnoline core is often constructed via cyclization reactions involving appropriate precursors.
Coupling of Piperidine and Cinnoline Units: The final step involves coupling the piperidine ring with the cinnoline core, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective catalysts, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperidine-linked bicyclic derivatives. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
The 4-fluorophenyl cyclopropanecarbonyl substituent (BK57876) combines fluorine’s metabolic stability with the cyclopropane ring’s steric constraints, possibly influencing receptor binding . The trifluoromethylpyridine derivative () exhibits enhanced lipophilicity, which may improve membrane permeability but reduce solubility .
Hydrogen Bonding and Molecular Interactions The piperidine nitrogen and cinnolinone carbonyl group in all analogs serve as hydrogen bond donors/acceptors, critical for target engagement . The benzisoxazole moiety () introduces additional hydrogen-bonding sites and π-stacking capability, which could enhance binding affinity in hydrophobic pockets .
Conformational Flexibility The puckering of the hexahydrocinnolinone ring (a six-membered ring) may vary depending on substituent bulk. For instance, the cyclopropane group in BK57876 could enforce a specific ring conformation due to steric effects .
Biological Activity
2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{22}N_{2}O
- Molecular Weight : 246.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research has indicated that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes related to cancer cell proliferation.
- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing neurological pathways.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Cancer Treatment : Studies have demonstrated its potential in inhibiting the growth of cancer cells.
- Neurological Disorders : Its activity on neurotransmitter receptors suggests potential applications in treating conditions like anxiety or depression.
Data Tables
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Cancer-related enzymes | Inhibition of cell proliferation | |
| Receptor Modulation | Neurotransmitter receptors | Modulation of neurotransmission |
Case Study 1: Cancer Cell Proliferation
In a study examining the effects of this compound on cancer cells deficient in BRCA1 and BRCA2 genes:
- Findings : The compound exhibited significant antiproliferative effects with an IC50 value in the low nanomolar range.
- : This suggests its potential as a targeted therapy for specific cancer types.
Case Study 2: Neurological Impact
A separate investigation focused on the compound's effects on serotonin receptors:
- Findings : The compound demonstrated agonistic properties at serotonin receptors with a notable EC50 comparable to serotonin itself.
- : This indicates potential for use in treating mood disorders.
Research Findings
Recent research has highlighted the importance of optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects. Modifications to its structure may lead to improved bioavailability and selectivity for target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
